molecular formula C21H23N3O B2977041 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone CAS No. 1206996-04-4

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

Cat. No.: B2977041
CAS No.: 1206996-04-4
M. Wt: 333.435
InChI Key: GFTMGEUOKVTVOF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine moieties are then coupled together using a suitable linker, such as an ethanone group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-(1H-indol-1-yl)-1-(4-(m-chlorophenyl)piperazin-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-indol-1-yl-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-17-5-4-7-19(15-17)22-11-13-23(14-12-22)21(25)16-24-10-9-18-6-2-3-8-20(18)24/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMGEUOKVTVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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